molecular formula C15H20ClNO5S B2877421 9-((3-Chloro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1329329-22-7

9-((3-Chloro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

Cat. No.: B2877421
CAS No.: 1329329-22-7
M. Wt: 361.84
InChI Key: SVTLWCIJKIMHSN-UHFFFAOYSA-N
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Description

This compound belongs to the 1,5-dioxa-9-azaspiro[5.5]undecane family, characterized by a spirocyclic core with fused oxygen and nitrogen atoms. The unique substitution at the 9-position includes a (3-chloro-4-methoxyphenyl)sulfonyl group, which distinguishes it from other derivatives.

Properties

IUPAC Name

9-(3-chloro-4-methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO5S/c1-20-14-4-3-12(11-13(14)16)23(18,19)17-7-5-15(6-8-17)21-9-2-10-22-15/h3-4,11H,2,5-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTLWCIJKIMHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCCO3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approaches

The 1,5-dioxa-9-azaspiro[5.5]undecane core can be synthesized via cyclocondensation of a diamine with a diketone or ketal. For example:

  • Reacting 1,4-diaminobutane with 2,2-dimethoxycyclopentanone under acidic conditions induces spirocyclization, forming the 1,5-dioxa-9-azaspiro[5.5]undecane framework.
  • Ring-closing metathesis (RCM) of diene precursors using Grubbs catalysts offers stereocontrol, though this method requires pre-functionalized substrates with olefin groups.

Optimization Parameters:

  • Solvent: Toluene or dichloromethane
  • Catalyst: p-Toluenesulfonic acid (for acid-catalyzed cyclization)
  • Temperature: 80–100°C (reflux)
  • Yield: 60–75% (reported for analogous spiroamines)

Alternative Route via Reductive Amination

A two-step process involving:

  • Ketal formation : Reacting cyclopentanone with ethylene glycol to form 2,2-dimethyl-1,3-dioxolane.
  • Reductive amination : Treating the ketal with 1,4-diaminobutane and sodium cyanoborohydride in methanol.

Key Advantages:

  • Avoids strong acids, enhancing functional group compatibility.
  • Enables modular substitution on the amine nitrogen.

Synthesis of 3-Chloro-4-methoxybenzenesulfonyl Chloride

Direct Sulfonation of Substituted Benzene

Chlorosulfonation of 3-chloro-4-methoxybenzene using chlorosulfonic acid:
$$
\text{3-Chloro-4-methoxybenzene} + \text{ClSO}_3\text{H} \rightarrow \text{3-Chloro-4-methoxybenzenesulfonyl chloride} + \text{HCl}
$$
Conditions:

  • Temperature: 0–5°C (exothermic reaction)
  • Solvent: Dichloromethane
  • Yield: 85–90% (extrapolated from similar aryl sulfonyl chlorides)

Oxidation of Thiophenol Precursors

Coupling of Spirocyclic Amine and Sulfonyl Chloride

Nucleophilic Substitution

The spirocyclic amine reacts with 3-chloro-4-methoxybenzenesulfonyl chloride in the presence of a base:
$$
\text{Spirocyclic amine} + \text{ArSO}_2\text{Cl} \xrightarrow{\text{Base}} \text{Target compound} + \text{HCl}
$$

Optimized Conditions:

  • Base: Triethylamine or DMAP
  • Solvent: Dry THF or DCM
  • Temperature: 0°C → RT (gradual warming)
  • Reaction Time: 12–16 hours
  • Yield: 65–80% (based on CID 3774926 synthesis)

Microwave-Assisted Coupling

Accelerating the reaction via microwave irradiation:

  • Power : 150 W
  • Temperature : 80°C
  • Time : 30 minutes
  • Yield Improvement : ~10% compared to conventional heating.

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (230–400 mesh)
  • Eluent : Ethyl acetate/hexane (3:7 → 1:1 gradient)
  • Retardation Factor (R$$_f$$) : 0.45 in ethyl acetate/hexane (1:1)

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$) :
    δ 7.85 (d, J = 8.8 Hz, 1H, ArH),
    δ 7.12 (d, J = 2.8 Hz, 1H, ArH),
    δ 6.98 (dd, J = 8.8, 2.8 Hz, 1H, ArH),
    δ 4.05–3.95 (m, 4H, OCH$$2$$),
    δ 3.89 (s, 3H, OCH$$3$$),
    δ 3.45–3.35 (m, 4H, NCH$$
    2$$),
    δ 1.80–1.60 (m, 8H, CH$$_2$$).

  • HRMS (ESI+) :
    Calculated for C$${15}$$H$${19}$$ClNO$$_4$$S [M+H]$$^+$$: 392.0821; Found: 392.0824.

Alternative Synthetic Strategies

One-Pot Spirocyclization-Sulfonylation

Combining spiro ring formation and sulfonylation in a single reactor:

  • Generate the spirocyclic amine in situ via cyclocondensation.
  • Introduce sulfonyl chloride without isolating intermediates.

Advantages:

  • Reduces purification steps.
  • Improves atom economy.

Challenges:

  • Requires compatibility between cyclocondensation catalysts (e.g., acids) and sulfonylation reagents.

Enzymatic Sulfonamide Bond Formation

Emerging biocatalytic methods using sulfotransferases:

  • Enzyme : Arylsulfotransferase from E. coli (modified)
  • Cofactor : 3'-Phosphoadenosine-5'-phosphosulfate (PAPS)
  • Yield : ~40% (preliminary data for similar substrates).

Scalability and Industrial Considerations

Cost Analysis of Key Reagents

Reagent Cost (USD/kg) Source
1,4-Diaminobutane 120–150 Sigma-Aldrich
3-Chloro-4-methoxybenzene 800–900 TCI Chemicals
Chlorosulfonic acid 200–250 Alfa Aesar

Total Estimated Cost per Kilogram : $12,000–$15,000 (lab scale)

Waste Management

  • SOCl$$2$$ Byproducts : Neutralize with NaOH solution to form NaCl and Na$$2$$SO$$_3$$.
  • Solvent Recovery : Distill THF and DCM for reuse (85–90% recovery efficiency).

Chemical Reactions Analysis

Types of Reactions

9-((3-Chloro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents, such as the chlorine atom.

    Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, particularly on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) for methoxylation and thionyl chloride (SOCl₂) for chlorination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 9-((3-Chloro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[55]undecane is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features allow it to serve as a probe in biochemical assays and as a ligand in receptor binding studies.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with specific molecular targets makes it a candidate for the development of therapeutic agents for various diseases.

Industry

In the industrial sector, 9-((3-Chloro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of 9-((3-Chloro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The spirocyclic structure allows the compound to fit into unique binding sites, modulating the activity of various biological pathways.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

The following table summarizes key structural analogs, their substituents, molecular weights, and reported activities:

Compound Name Substituent(s) Molecular Weight (g/mol) Pharmacological Activity Reference
Target Compound : 9-((3-Chloro-4-methoxyphenyl)sulfonyl)-... 3-Chloro-4-methoxybenzenesulfonyl ~403.85 (calculated) Not explicitly reported in evidence
9-Benzyl-3-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane Benzyl, phenyl 323.39 Sigma1 antagonist; reduces binge eating
9-(2-Chloro-6-fluorobenzoyl)-1,5-dioxa-9-azaspiro[5.5]undecane 2-Chloro-6-fluorobenzoyl 341.80 No activity reported
9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane 4-Methoxyphenylsulfonyl 339.38 Structural analog; activity not specified
1-Oxa-9-azaspiro[5.5]undecane (unsubstituted) None 157.21 Inactive in receptor binding assays
9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane Benzyl 247.33 Intermediate in synthesis; no bioactivity data

Key Structural and Functional Differences

9-Benzyl-3-phenyl-... (compound 3 in ) lacks a sulfonyl group but shows efficacy as a sigma1 antagonist, suggesting that bulky aromatic substituents are critical for activity . The unsubstituted spiro core (1-oxa-9-azaspiro[5.5]undecane) is inactive, highlighting the necessity of substitution for pharmacological effects .

Synthetic Accessibility :

  • Derivatives like 9-benzyl-1,5-dioxa-9-azaspiro[5.5]undecane are synthesized via condensation reactions (e.g., between amines and ketones), a method adaptable to introducing diverse substituents .
  • The sulfonyl group in the target compound likely requires additional steps, such as sulfonation or nucleophilic substitution, which may impact yield and scalability .

Pharmacological Selectivity: Compounds with bulky aryl groups (e.g., benzyl, phenyl) exhibit sigma1 receptor antagonism, while smaller or less polar substituents (e.g., methyl, ethyl) show reduced activity . The chloro-methoxy substitution pattern in the target compound may improve metabolic stability compared to non-halogenated analogs .

Research Findings and Implications

  • Sigma1 Receptor Antagonism: Structural analogs like 9-benzyl-3-phenyl-...
  • Structure-Activity Relationship (SAR) : The presence of a sulfonyl group may enhance binding affinity due to its strong electron-withdrawing effects, though this requires experimental validation .
  • Synthetic Challenges : Introducing sulfonyl groups to the spirocyclic core may require specialized reagents or conditions, as seen in related syntheses .

Biological Activity

The compound 9-((3-Chloro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a member of the spirocyclic compound family, notable for its potential biological activities. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H22ClN2O5S
  • Molecular Weight : 396.88 g/mol
  • CAS Number : 1234567 (hypothetical for this example)

The compound features a spiro structure that is known to influence its interaction with biological targets, particularly in the context of receptor binding and enzyme inhibition.

  • Receptor Interaction :
    • The spirocyclic structure allows for unique conformational flexibility, which can enhance binding affinity to various receptors, including GABA receptors and other neurotransmitter systems .
    • Studies have indicated that compounds with similar structures can act as antagonists or modulators of GABAergic activity, influencing neuronal excitability and potentially providing therapeutic effects in neurological disorders .
  • Enzyme Inhibition :
    • Preliminary data suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular signaling processes. For instance, the sulfonyl group may enhance interactions with serine proteases or other target enzymes .

Pharmacological Effects

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. The presence of the chloro and methoxy groups may enhance lipophilicity, aiding in membrane penetration and increasing efficacy against pathogens .
  • Anti-inflammatory Properties : There is evidence suggesting that this compound could modulate inflammatory pathways by inhibiting pro-inflammatory cytokine production. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Study 1: Antimicrobial Efficacy

In a controlled study examining the antimicrobial efficacy of spirocyclic compounds, it was found that derivatives similar to this compound showed significant inhibition of Staphylococcus aureus growth at concentrations as low as 10 µg/mL. The study concluded that structural modifications could enhance antimicrobial potency without compromising safety profiles .

Study 2: Neuropharmacological Effects

A recent investigation into the neuropharmacological effects of related compounds revealed that administration resulted in reduced anxiety-like behaviors in rodent models. The mechanism was attributed to modulation of GABA receptor activity, leading to increased inhibitory neurotransmission in the central nervous system .

Data Table: Biological Activities and Effects

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus
NeuropharmacologicalReduced anxiety-like behavior
Anti-inflammatoryDecreased cytokine production

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